molecular formula C9H16ClNO2 B13474622 Methyl octahydrocyclopenta[c]pyrrole-4-carboxylate hydrochloride

Methyl octahydrocyclopenta[c]pyrrole-4-carboxylate hydrochloride

Cat. No.: B13474622
M. Wt: 205.68 g/mol
InChI Key: XEFZNACMVMEZEH-UHFFFAOYSA-N
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Description

Methyl octahydrocyclopenta[c]pyrrole-4-carboxylate hydrochloride is a bicyclic compound with significant potential in various scientific fields It is characterized by its unique structure, which includes a pyrrole ring fused with a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl octahydrocyclopenta[c]pyrrole-4-carboxylate hydrochloride typically involves the condensation of carbamates with 2,5-dimethoxytetrahydrofuran. This reaction is catalyzed by iron (III) chloride in water, yielding N-substituted pyrroles under mild conditions . Another method involves the use of primary diols and amines, catalyzed by a stable manganese complex, which avoids the formation of unwanted by-products .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned catalytic processes, ensuring high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

Methyl octahydrocyclopenta[c]pyrrole-4-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include iron (III) chloride, manganese complexes, copper catalysts, and palladium catalysts. Reaction conditions typically involve mild temperatures and the use of solvents like water or dimethylformamide (DMF).

Major Products

The major products formed from these reactions include N-substituted pyrroles, pyrrole-2-carbaldehydes, and various reduced derivatives of the original compound.

Mechanism of Action

The mechanism of action of methyl octahydrocyclopenta[c]pyrrole-4-carboxylate hydrochloride involves its interaction with specific molecular targets. For instance, as an antagonist of retinol-binding protein 4, it impedes the ocular uptake of serum all-trans retinol, reducing cytotoxic bisretinoid formation in the retinal pigment epithelium . This mechanism is particularly relevant in the treatment of age-related macular degeneration and Stargardt disease.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl octahydrocyclopenta[c]pyrrole-4-carboxylate hydrochloride is unique due to its specific structure, which combines a pyrrole ring with a cyclopentane ring and a carboxylate group. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound in research and industrial applications.

Biological Activity

Methyl octahydrocyclopenta[c]pyrrole-4-carboxylate hydrochloride is a bicyclic compound with significant biological activity, particularly in the context of drug development. This article delves into its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a unique bicyclic structure that combines a cyclopentane ring with a pyrrole moiety. Its molecular formula is C₉H₁₅ClN₁O₂, and it has a molecular weight of approximately 205.68 g/mol. The hydrochloride form enhances its solubility and stability, making it suitable for various applications in medicinal chemistry.

Interaction Studies

Preliminary studies indicate that this compound exhibits binding affinity to several biological targets, including neurotransmitter receptors and enzymes. These interactions are crucial for understanding the compound's pharmacodynamics and pharmacokinetics.

Key Findings:

  • The compound may interact with retinol-binding protein 4 (RBP4), which has implications for ocular health and conditions such as age-related macular degeneration .
  • In vivo studies demonstrated that related compounds can significantly reduce plasma RBP4 levels, suggesting potential therapeutic benefits .

Anticancer Activity

Research has highlighted the potential of pyrrole derivatives, including this compound, in anticancer applications. Various studies have shown that pyrrole derivatives exhibit cytotoxic effects against different cancer cell lines.

Case Study:
A study involving synthesized pyrrole derivatives revealed promising antiproliferative activity against HepG2 liver cancer cells. The mechanisms of action included induction of apoptosis and inhibition of pro-inflammatory cytokines, indicating their potential as anticancer agents .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other pyrrole-based compounds. Below is a summary table illustrating the differences in biological activity among selected compounds:

Compound NameTarget ActivityIC₅₀ (µM)Notes
This compoundRBP4 antagonistTBDReduces plasma RBP4 levels significantly
Pyrrolopyridine 3iAnticancer activity15Induces apoptosis in HepG2 cells
Cyclopentyl fused pyrrolidineRBP4 antagonist10Potent reduction in RBP4 levels
PyrrolopyrimidinesAntioxidant and anticancer activity20Effective against multiple cancer lines

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that its interactions with specific receptors may alter signaling pathways involved in cell proliferation and apoptosis.

Potential Mechanisms:

  • Inhibition of RBP4: By blocking RBP4 interactions, the compound may enhance retinal health by preventing toxic accumulation of retinol derivatives .
  • Cytotoxic Effects: Induction of apoptosis through activation of caspases has been observed in related pyrrole compounds, suggesting a similar pathway might be at play here .

Properties

Molecular Formula

C9H16ClNO2

Molecular Weight

205.68 g/mol

IUPAC Name

methyl 1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-4-carboxylate;hydrochloride

InChI

InChI=1S/C9H15NO2.ClH/c1-12-9(11)7-3-2-6-4-10-5-8(6)7;/h6-8,10H,2-5H2,1H3;1H

InChI Key

XEFZNACMVMEZEH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC2C1CNC2.Cl

Origin of Product

United States

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